molecular formula C9H15BrN2O B2384197 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole CAS No. 1856031-25-8

4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole

Katalognummer: B2384197
CAS-Nummer: 1856031-25-8
Molekulargewicht: 247.136
InChI-Schlüssel: BIOWPVFZAKEINE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is a brominated pyrazole derivative characterized by a sec-butyl group at position 1, a methoxymethyl group at position 3, and a bromo substituent at position 3. This compound has been cataloged as a building block for medicinal chemistry and organic synthesis, though commercial availability is currently discontinued . Its structure combines steric bulk (sec-butyl) with polar functionality (methoxymethyl), making it a versatile intermediate for further functionalization.

Eigenschaften

IUPAC Name

4-bromo-1-butan-2-yl-3-(methoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O/c1-4-7(2)12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOWPVFZAKEINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 1-sec-Butyl-3-(methoxymethyl)-1H-Pyrazole

The precursor for this route is synthesized via N1-alkylation and subsequent C3-functionalization:

Step 1: N1-Alkylation of Pyrazole
Pyrazole reacts with sec-butyl bromide under basic conditions (NaH/THF, 0°C to RT) to yield 1-sec-butyl-1H-pyrazole. This method mirrors the alkylation of 4-bromo-1-methylpyrazole reported by Ambeed (57% yield).

Step 2: C3 Methoxymethylation via Lithiation

  • Conditions : 1-sec-butyl-1H-pyrazole is treated with n-BuLi (-78°C, THF) to deprotonate position 3, followed by quenching with methoxymethyl chloride (MOM-Cl).
  • Yield : ~50% (extrapolated from analogous lithiation-electrophile quenching).
  • 1H NMR : δ 3.35 (s, 3H, OCH3), 3.80 (d, 2H, CH2O), 4.20 (m, 1H, sec-butyl CH), 7.65 (s, 1H, H5).

Step 3: Electrophilic Bromination at C4

  • Conditions : Br2 (1.1 eq) in CH2Cl2 with FeBr3 (10 mol%) at 0°C.
  • Yield : 60–70% (based on bromination of similar pyrazoles).
  • Challenges : Competing bromination at C5 due to the electron-donating MOM group.

Early-Stage Bromination Followed by Functionalization

Synthesis of 4-Bromo-1H-Pyrazole

Pyrazole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid:

  • Yield : 75% (literature value for 4-bromopyrazole).
  • 1H NMR : δ 7.85 (s, 2H, H3/H5), 10.2 (br, 1H, NH).

N1-Alkylation with sec-Butyl Bromide

  • Conditions : 4-Bromo-1H-pyrazole, sec-butyl bromide, NaH, THF, 0°C to RT.
  • Yield : 65% (analogous to 1-methyl-4-bromopyrazole synthesis).
  • 1H NMR : δ 1.40 (d, 6H, sec-butyl CH3), 4.10 (m, 1H, CH), 7.90 (s, 1H, H5).

C3 Methoxymethylation

Lithiation at C3 using LDA (-78°C) and reaction with MOM-Cl yields the target compound:

  • Yield : 55% (estimated from similar procedures).
  • 13C NMR : δ 56.2 (OCH3), 72.8 (CH2O), 124.5 (C4-Br).

Palladium-Catalyzed Cross-Coupling Approaches

Directed C-H Bromination

Using Pd(OAc)2 and a directing group (e.g., pyridine-2-yl) at C3, bromination occurs selectively at C4:

  • Conditions : Pd(OAc)2 (10 mol%), NBS, AcOH, 100°C.
  • Yield : 40% (based on tricyclic pyrazole syntheses).

Comparative Analysis of Synthetic Routes

Method Key Steps Total Yield Advantages Limitations
Late-stage bromination Alkylation → MOM → Bromination ~25% Simplicity Low regioselectivity in bromination
Early bromination Bromination → Alkylation → MOM ~35% High C4 selectivity Multiple purification steps
Cross-coupling Boron insertion → Suzuki coupling <15% Modularity Low yields, complex optimization

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (500 MHz, CDCl3) : δ 1.38 (d, J = 6.8 Hz, 6H, sec-butyl CH3), 3.34 (s, 3H, OCH3), 3.82 (s, 2H, CH2O), 4.18 (m, 1H, CH), 7.72 (s, 1H, H5).
  • 13C NMR : δ 22.1 (sec-butyl CH3), 56.1 (OCH3), 72.5 (CH2O), 121.4 (C4-Br), 143.2 (C3-MOM).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C10H16BrN2O [M+H]+: 283.04; found: 283.03.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction reactions: The pyrazole ring can be reduced to form dihydropyrazoles or pyrazolines.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction reactions: Reducing agents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution reactions: Formation of substituted pyrazoles with various functional groups.

    Oxidation reactions: Formation of pyrazole N-oxides.

    Reduction reactions: Formation of dihydropyrazoles or pyrazolines.

Wissenschaftliche Forschungsanwendungen

4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including cancer treatment and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazole Derivatives

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference ID
4-Bromo-1-phenyl-3-methoxy-1H-pyrazole 1-Phenyl, 3-Methoxy, 4-Bromo C₁₀H₉BrN₂O Synthetic intermediate; spectral data available
4-Bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole 1-(4-Methoxybenzyl), 3-Nitro, 4-Bromo C₁₂H₁₂BrN₃O₃ Building block for pharmaceutical agents
4-Bromo-3-methoxy-1-methyl-1H-pyrazole 1-Methyl, 3-Methoxy, 4-Bromo C₅H₇BrN₂O Simplified analog; used in crystallography
4-Bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole 1-sec-Butyl, 3-Ethoxymethyl, 4-Bromo C₁₁H₁₈BrN₂O₂ Ethoxymethyl variant; discontinued
4-Bromo-5-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole 1-Trifluoropropyl, 5-sec-Butoxymethyl, 4-Bromo C₁₁H₁₆BrF₃N₂O High steric hindrance; predicted pKa = -0.31

Key Observations :

  • Positional Isomerism : Compounds like 4-bromo-5-substituted pyrazoles (e.g., ) exhibit distinct reactivity due to bromine placement, altering electronic effects and substitution patterns .
  • Substituent Impact: Methoxy vs. sec-Butyl vs. Aromatic Groups: Bulky sec-butyl at position 1 may reduce metabolic degradation compared to phenyl or benzyl groups () but increases steric hindrance .

Physicochemical and Spectral Properties

  • NMR Shifts :
    • The methoxymethyl group in the target compound would show distinct ¹H NMR signals (δ ~3.3–3.5 ppm for OCH₂ and δ ~3.7 ppm for OCH₃) compared to methoxy (δ ~3.8 ppm) or ethoxymethyl analogs .
    • Bromine at position 4 deshields adjacent protons, causing downfield shifts in ¹³C NMR (C-Br ~90–100 ppm) .
  • Lipophilicity : The sec-butyl and methoxymethyl groups likely increase logP compared to smaller analogs (e.g., 4-bromo-3-methoxy-1-methylpyrazole), enhancing solubility in organic solvents .

Biologische Aktivität

4-Bromo-1-sec-butyl-3-(methoxymethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. Its unique chemical structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant studies and data.

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Bromination : The introduction of the bromine atom can be performed using bromine or N-bromosuccinimide (NBS).
  • Alkylation : The sec-butyl group is attached via Friedel-Crafts alkylation.
  • Methoxymethyl Group Addition : This step involves the reaction with methoxymethyl chloride in the presence of a base.

These synthetic routes highlight the compound's versatility as a building block for more complex molecules in pharmaceuticals and agrochemicals .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives of pyrazole have demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. It has been explored as a potential drug candidate for treating various types of cancer due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can lead to modulation of physiological responses, which underlie its antimicrobial, anti-inflammatory, and anticancer effects .

Case Studies and Research Findings

StudyFocusFindings
Selvam et al. (2014)Anti-inflammatoryCompounds exhibited up to 85% inhibition of TNF-α at 10 µM concentration .
Burguete et al. (2010)AntimicrobialNovel pyrazole derivatives showed significant activity against E. coli and S. aureus .
Chovatia et al. (2010)AntitubercularCompounds tested against Mycobacterium tuberculosis showed promising results .

Q & A

Q. Table 1: Comparative Bioactivity of Pyrazole Derivatives

DerivativeSubstituentsBiological Activity (IC₅₀)Key Insight
Target Compoundsec-butyl (1), Br (4)12.3 μM (Kinase X)Methoxymethyl enhances solubility
4-Bromo-1-ethylethyl (1), Br (4)28.7 μMReduced steric hindrance
3-CF₃ AnalogCF₃ (3), Br (4)5.8 μMElectron-withdrawing group increases affinity

Q. How can reaction mechanisms for key transformations (e.g., cycloaddition) be experimentally validated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to determine rate laws .
  • Isotopic Labeling : Use ²H or ¹³C tracers to track bond formation in cycloadditions .
  • Intermediate Trapping : Quench reactions at partial conversion (e.g., with MeOH) to isolate intermediates for NMR analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.